molecular formula C7H9N B3044195 O-Toluidine-4,6-D2 CAS No. 68408-20-8

O-Toluidine-4,6-D2

Cat. No.: B3044195
CAS No.: 68408-20-8
M. Wt: 109.17 g/mol
InChI Key: RNVCVTLRINQCPJ-GSUVGXDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Toluidine-4,6-D2 is a deuterated derivative of o-toluidine, an organic compound with the chemical formula C7H7D2N. This compound is characterized by the presence of two deuterium atoms at the 4 and 6 positions of the aromatic ring. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Scientific Research Applications

O-Toluidine-4,6-D2 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Toluidine-4,6-D2 typically involves the deuteration of o-toluidine. One common method is the catalytic hydrogenation of 2-nitrotoluene using deuterium gas (D2) instead of hydrogen gas (H2). The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the nitration of toluene to produce a mixture of nitrotoluenes, followed by the separation of the ortho isomer. The 2-nitrotoluene is then subjected to catalytic hydrogenation using deuterium gas to yield this compound .

Chemical Reactions Analysis

Types of Reactions

O-Toluidine-4,6-D2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form deuterated aniline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using deuterium gas.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Mechanism of Action

The mechanism of action of O-Toluidine-4,6-D2 involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in this compound can replace hydrogen atoms in biomolecules, leading to changes in their physical and chemical properties. This isotopic substitution can affect reaction rates, binding affinities, and metabolic pathways, providing valuable insights into the behavior of biological systems .

Comparison with Similar Compounds

Similar Compounds

    O-Toluidine: The non-deuterated form of O-Toluidine-4,6-D2, with the chemical formula C7H9N.

    M-Toluidine: An isomer of o-toluidine with the methyl group at the meta position.

    P-Toluidine: Another isomer with the methyl group at the para position.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct advantage in NMR spectroscopy and other analytical techniques, allowing for precise tracking and analysis of molecular interactions and transformations .

Properties

IUPAC Name

2,4-dideuterio-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2D,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVCVTLRINQCPJ-GSUVGXDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)C)N)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Toluidine-4,6-D2
Reactant of Route 2
O-Toluidine-4,6-D2
Reactant of Route 3
O-Toluidine-4,6-D2
Reactant of Route 4
O-Toluidine-4,6-D2
Reactant of Route 5
O-Toluidine-4,6-D2
Reactant of Route 6
O-Toluidine-4,6-D2

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